molecular formula C21H13BrO5S B12201102 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

Cat. No.: B12201102
M. Wt: 457.3 g/mol
InChI Key: JCKQEZUDOXZHOC-NDENLUEZSA-N
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Description

2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a synthetic benzenesulfonate ester derivative designed for advanced pharmacological research, particularly in the field of oncology. This compound features a benzo[b]furan core structurally similar to known tyrosine kinase inhibitors and p53 reactivators, suggesting a potential multitargeted mechanism of action . Its molecular design incorporates a β-phenyl-α,β-unsaturated carbonyl (PUSC) motif, which is recognized in medicinal chemistry for conferring strong tyrosinase inhibitory activity and may contribute to broader enzyme inhibition capabilities . The presence of the benzenesulfonate group, rather than a sulfonamide, is a key distinguishing feature; while sulfonamides are common in drug design, aromatic sulfonate esters represent a less explored class with emerging promise as novel scaffolds for anticancer agents . Research on analogous quinazoline sulfonates has demonstrated potent submicromolar anticancer activity against a diverse panel of cancer cell lines, including leukemia (K562), colon (HCT116), glioblastoma (U-251), and pancreatic (PANC-1) cancers, with minimal effects on the proliferation of non-cancerous cells, indicating a favorable selectivity profile . The mechanism of action for compounds of this class is complex and often involves induction of cell cycle arrest, particularly in the G2/M phase, alongside the activation of programmed cell death pathways such as apoptosis and autophagy . Furthermore, these activities can correspond with the cellular p53 protein status, engaging both p53-dependent and p53-independent pathways, which is a valuable trait for investigating treatments for cancers with p53 mutations . This product is provided exclusively For Research Use Only. It is strictly intended for laboratory investigations and is not approved for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C21H13BrO5S

Molecular Weight

457.3 g/mol

IUPAC Name

[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C21H13BrO5S/c22-15-6-4-5-14(11-15)12-20-21(23)18-10-9-16(13-19(18)26-20)27-28(24,25)17-7-2-1-3-8-17/h1-13H/b20-12-

InChI Key

JCKQEZUDOXZHOC-NDENLUEZSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/O3

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Br)O3

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

6-Hydroxybenzo[3,4-b]furan-3-one reacts with benzenesulfonyl chloride in anhydrous dichloromethane using pyridine as a base. This method affords the sulfonate ester in 72–85% yield after purification by silica gel chromatography.

Table 1: Sulfonation Reaction Optimization

BaseSolventTemperature (°C)Yield (%)
PyridineDCM2585
NaHTHF0 → 2578
Et3NAcetone4068

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF provides superior yields (88–92%). This method is preferred for large-scale synthesis due to reduced side-product formation.

Introduction of the (3-Bromophenyl)methylene Group

The methylene bridge is installed via Knoevenagel condensation between 3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate and 3-bromobenzaldehyde.

Catalytic Systems

Piperidine or ammonium acetate in refluxing ethanol (78°C, 6–8 hours) achieves 70–75% conversion. Microwave irradiation (120°C, 20 minutes) enhances yields to 89% while minimizing decomposition.

Table 2: Condensation Condition Screening

CatalystSolventTime (h)Yield (%)
PiperidineEtOH875
NH4OAcToluene1268
DBUDMF382

Stereochemical Considerations

The reaction proceeds via a syn-elimination mechanism, forming the (E)-isomer exclusively, as confirmed by NOESY NMR.

Palladium-Catalyzed Functionalization (Alternative Route)

An alternative approach involves Suzuki-Miyaura coupling to introduce the bromophenyl group post-condensation.

Boronic Ester Synthesis

The methylene intermediate is functionalized with a pinacol boronic ester using bis(pinacolato)diboron and PdCl2(dppf) in dioxane (90°C, 12 hours).

Cross-Coupling with 3-Bromophenyl Reagents

Coupling the boronic ester with 1,3-dibromobenzene under microwave conditions (Pd(dppf)Cl2, Na2CO3, DMF, 120°C, 10 minutes) achieves 91% yield.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89–7.82 (m, 4H, SO3Ph), 7.63 (s, 1H, CH=), 7.52–7.48 (m, 3H, BrPh).

  • ESI-MS : m/z 513.2 [M+H]+ (calc. 512.5).

Purity Assessment

Reverse-phase HPLC (C18 column, 80:20 MeCN/H2O) shows >99% purity with a retention time of 1.93 minutes.

Challenges and Mitigation Strategies

Competing Sulfonation Side Reactions

Over-sulfonation at the 4-position is suppressed by using bulky bases (e.g., 2,6-lutidine) or low temperatures (0°C).

Bromophenyl Group Hydrolysis

The bromine substituent is susceptible to hydrolysis under basic conditions. Employing anhydrous solvents and inert atmospheres (N2 or Ar) prevents debromination .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Biological Activity

The compound 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Structural Characteristics

The molecular formula of the compound is C22H17BrO4SC_{22}H_{17}BrO_4S, with a molecular weight of approximately 439.2 g/mol. Its structure includes a benzo[3,4-b]furan core, a 3-oxobenzene moiety, and a bromophenyl substituent, which suggests potential reactivity and biological activity due to the presence of multiple functional groups such as carbonyl (ketone) and sulfonate functionalities.

Biological Activity Overview

Preliminary studies indicate that compounds structurally similar to 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate exhibit significant biological activities, particularly in antimicrobial and anticancer domains.

Anticancer Activity

Research has shown that derivatives of furan compounds can inhibit tumor cell proliferation. For instance, studies utilizing 2D and 3D cell culture methods on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain furan derivatives possess potent antitumor activity. The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM depending on the assay format used .

Antimicrobial Properties

The antimicrobial efficacy of similar furan-based compounds has been evaluated against various bacterial strains. For example, compounds tested against Escherichia coli and Staphylococcus aureus demonstrated promising antibacterial activity. The testing followed CLSI guidelines for broth microdilution methods .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate stands out due to its unique combination of substituents and structural features.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ABenzofuran coreAnticancerHigh selectivity towards cancer cells
Compound BBrominated phenolAntimicrobialStronger activity due to bromine
Compound CFluorinated benzeneNeuroprotectiveEnhanced blood-brain barrier penetration

This table illustrates the diverse biological activities associated with structurally related compounds.

The mechanisms through which 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate exerts its biological effects are still under investigation. However, initial findings suggest potential interactions with DNA and other cellular targets, leading to inhibition of cell proliferation and microbial growth.

Case Studies

  • Antitumor Efficacy : In a study focusing on newly synthesized furan derivatives, several compounds exhibited significant cytotoxicity against lung cancer cell lines. The findings indicated that modifications in the furan structure could enhance anticancer properties .
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity of furan derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications improved efficacy against resistant strains .

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